Orotic Acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPEWDEAKTCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Record name | OROTIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | orotic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Orotic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025814 | |
| Record name | Orotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid | |
| Record name | OROTIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Polyethylene glycol tallate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16716 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Orotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C | |
| Record name | OROTIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Orotic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OROTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals | |
CAS No. |
65-86-1, 61791-00-2 | |
| Record name | OROTIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Orotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orotic acid [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orotic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Orotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Orotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, tall-oil, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Orotic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Orotic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61H4T033E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OROTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C | |
| Record name | OROTIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Orotic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OROTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Hydantoin-Glyoxylic Acid Condensation Method
The hydantoin-glyoxylic acid condensation method, as detailed in patent US4062847A, involves a multi-step reaction sequence starting with hydantoin or its derivatives. The process begins with the alkaline condensation of hydantoin (or thiohydantoin) with glyoxylic acid to form carboxymethylene hydantoin salts. These intermediates undergo intramolecular rearrangement in alkaline media, yielding this compound salts, which are subsequently acidified to isolate the free acid.
Key Reaction Conditions:
-
Alkaline Medium: Sodium or potassium hydroxide solutions (pH > 10) facilitate the condensation and rearrangement steps.
-
Molar Ratios: A base-to-glyoxylic acid ratio of 1.5:1 to 5:1 optimizes salt formation and minimizes side reactions.
-
Temperature: Reactions proceed at ambient to moderately elevated temperatures (25–60°C).
This method avoids hazardous intermediates like diketene, which were problematic in earlier syntheses, and achieves yields exceeding 70% after recrystallization. A notable variation involves acylated hydantoin nitriles, which undergo saponification and cyclization before rearrangement, further streamlining the process.
Carbamoylaspartic Acid Route
The carbamoylaspartic acid route, described in patent CN104496912A, employs aspartic acid and sodium cyanate as starting materials. The synthesis proceeds through three stages:
-
Synthesis of Carbamoylaspartic Acid:
Aspartic acid reacts with sodium cyanate in aqueous medium at 60–75°C, forming carbamoylaspartic acid. Acidification to pH 2.2–2.3 precipitates the product, yielding 65–70% after drying. -
Formation of Hydantoin Acetic Acid:
Carbamoylaspartic acid is treated with hydrochloric acid under reflux, inducing cyclodehydration to hydantoin acetic acid. This step achieves 76% yield. -
Cyclization to this compound:
Hydantoin acetic acid undergoes alkaline cyclization, followed by acidification to precipitate this compound.
Optimization Data:
| Step | Temperature (°C) | Yield (%) |
|---|---|---|
| Carbamoylaspartic acid | 60–75 | 65–70 |
| Hydantoin acetic acid | 100–110 | 76 |
| This compound | 80–90 | 68–72 |
This route leverages inexpensive precursors but requires precise pH control to maximize intermediate stability.
Microbial Fermentation Approach
Recent advances in metabolic engineering have enabled this compound production via microbial fermentation. The yeast Yarrowia lipolytica strain PO1f, engineered with a disrupted URA3 gene, accumulates this compound due to impaired orotidine-5′-phosphate decarboxylase activity.
Fermentation Parameters:
-
Culture Medium: Defined minimal medium with glucose and ammonium sulfate as carbon/nitrogen sources.
-
Pyrimidine Limitation: Uracil supplementation (200 mg/L) reduces this compound yield by 91%, confirming pyrimidine scarcity drives overflow metabolism.
-
Fed-Batch Cultivation: Continuous feeding of glucose and ammonium sulfate achieves 9.62 ± 0.21 g/L this compound, the highest reported yield for microbial systems.
Advantages Over Chemical Methods:
-
Sustainability: Avoids harsh reagents and organic solvents.
-
Scalability: Fed-batch processes align with industrial bioreactor configurations.
Comparative Analysis of Preparation Methods
The chemical methods excel in yield and scalability but generate significant waste. Fermentation, while eco-friendly, requires advanced infrastructure and genetic modification.
Applications and Industrial Relevance
This compound’s role as a drug carrier (e.g., in orlistat formulations) and precursor for 5-fluorouracil synthesis underscores its pharmaceutical value . Industrially, its demand spans nutraceuticals, animal feed additives, and specialty chemicals.
Análisis De Reacciones Químicas
Types of Reactions: Orotic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form orotidine-5’-monophosphate.
Reduction: It can be reduced to dihydroorotate.
Substitution: this compound can form esters and salts with metals such as potassium, ammonium, and iron.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in ammoniacal solution.
Reduction: Enzymatic reduction by dihydroorotate dehydrogenase.
Substitution: Reaction with metal salts to form orotate complexes.
Major Products:
Orotidine-5’-monophosphate: Formed during pyrimidine biosynthesis.
Dihydroorotate: An intermediate in the pyrimidine synthesis pathway.
Metal Orotates: Such as potassium orotate and ammonium orotate.
Aplicaciones Científicas De Investigación
Orotic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of pyrimidine nucleotides.
Biology: Studied for its role in pyrimidine metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as liver dysfunction, myocardial infarction, and metabolic disorders
Industry: Used in the production of dietary supplements to enhance mineral bioavailability.
Mecanismo De Acción
Orotic acid exerts its effects primarily through its role in the biosynthesis of pyrimidine nucleotides. It acts as a precursor for uridine monophosphate, which is essential for the synthesis of RNA and DNA. This compound also influences the synthesis of enzymes involved in nucleotide metabolism and has been shown to improve myocardial energy supply by increasing the availability of nucleotide precursors .
Comparación Con Compuestos Similares
Anhydrous vs. Monohydrated Orotic Acid
This compound exists in anhydrous (OA-a) and monohydrated (OA-m) forms, which differ in nucleation efficiency in polylactide (PLA) crystallization. OA-a exhibits superior performance due to better dispersion and uniform spherulite formation, achieving a 3D crystal growth (Avrami exponent n ≈ 3) and shorter induction time (140°C: 2.5 min vs. 5.0 min for OA-m) .
Table 1: Crystallization Properties of this compound Forms in PLA
| Parameter | OA-a | OA-m |
|---|---|---|
| Nucleation Density | High | Moderate |
| Crystallization Half-Time | 8.2 min | 12.7 min |
| Spherulite Size | Smaller | Larger |
Metal Coordination Complexes
This compound’s carboxyl and hydroxyl groups enable diverse coordination modes with metals. For example, Nd(III) complexes exhibit cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 18.2 µM for HeLa), outperforming free this compound (IC₅₀ > 100 µM) . This contrasts with transition metal complexes (e.g., Pd(II) and Pt(II) derivatives), which bind DNA similarly but show distinct antitumor profiles .
Functional Analogs in Pyrimidine Metabolism
6-Azauridine
Both this compound and 6-azauridine inhibit pyrimidine biosynthesis, but through distinct mechanisms. 6-Azauridine blocks orotidylate decarboxylase, causing orotic aciduria, while exogenous this compound suppresses de novo purine synthesis, reducing erythrocyte PRPP levels. Clinically, both lower serum cholesterol (e.g., 25% reduction in humans) and induce uricosuria .
Table 2: Clinical Effects of this compound vs. 6-Azauridine
| Effect | This compound | 6-Azauridine |
|---|---|---|
| Uricosuria | Moderate | Marked |
| Serum Cholesterol Reduction | 15–20% | 20–25% |
| Mechanism | PRPP depletion | Orotate accumulation |
Allopurinol
Allopurinol exacerbates orotic aciduria in ornithine transcarbamylase deficiency (OTCD) by inhibiting orotidine decarboxylase, mimicking the diagnostic response observed in OTCD patients .
Role in Disease Biomarkers vs. Other Metabolites
In urea cycle disorders (UCDs), this compound is a specific marker for OTCD, rising to >10 µmol/L in dried blood spots (DBS) versus 1.20 ± 0.23 µmol/L in healthy newborns . Unlike amino acids (e.g., citrulline) or acylcarnitines, this compound’s elevation directly reflects pyrimidine synthesis pathway flux, offering diagnostic specificity .
Table 3: Metabolite Levels in UCDs
| Metabolite | Healthy Newborns | OTCD Patients |
|---|---|---|
| This compound (µmol/L) | 1.20 ± 0.23 | >10 |
| Citrulline (µmol/L) | 10–30 | <5 |
Contrast with Carcinogens and Hepatotoxins
This compound promotes hepatocellular carcinoma in 1,2-dimethylhydrazine-initiated rats (87.5% incidence at 10 months) by selectively stimulating preneoplastic hepatocyte growth, a mechanism distinct from direct hepatotoxins like CCl₄ . Unlike alcohol-induced fatty liver, this compound disrupts apolipoprotein synthesis, leading to lipid accumulation without direct oxidative damage .
Antimicrobial Activity vs. Nitrogenous Compounds
This compound exhibits antibacterial effects at >100 mM against E. coli and Staphylococcus sp., comparable to L-phenylalaninamide but less potent than imidazole derivatives . Its activity is strain-specific, sparing B. subtilis, highlighting its role as a pyrimidine precursor in microbial competition .
Contradictions and Unresolved Mechanisms
- DHODH Activity vs. This compound Levels: Despite 5-fold higher dihydroorotate dehydrogenase (DHODH) activity in tumors (1.10 vs. 0.24 nmol/mg/h), this compound concentrations remain similar in malignant (1.09 nmol/mg) and normal tissues (1.28 nmol/mg), suggesting compensatory catabolism .
- Senescence Paradox : this compound increases in senescent mesenchymal stromal cells despite elevated RNA synthesis, implying disrupted pyrimidine recycling .
Actividad Biológica
Orotic acid, also known as vitamin B13, is an intermediate in the biosynthesis of pyrimidine nucleotides and plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, clinical implications, and potential therapeutic applications.
Overview of this compound
This compound (2,4-dioxo-1H-pyrimidine-6-carboxylic acid) is synthesized from carbamoyl phosphate and aspartate via the enzyme dihydroorotase in the pyrimidine biosynthetic pathway. It is subsequently converted to uridine monophosphate (UMP) by orotate phosphoribosyltransferase (OPRTase) and orotate decarboxylase (OMP decarboxylase) .
Metabolic Pathways
This compound's metabolism is closely linked to the urea cycle and pyrimidine metabolism. Elevated levels of this compound in urine can indicate metabolic disorders, particularly those involving arginine metabolism and urea cycle deficiencies. For instance, conditions such as ornithine transcarbamylase deficiency lead to the accumulation of carbamoyl phosphate, which enters the pyrimidine pathway and results in increased this compound production .
Orotic Aciduria
Orotic aciduria is characterized by excessive excretion of this compound in urine, often associated with genetic disorders such as hereditary orotic aciduria due to mutations in the UMPS gene. A study identified ten neonates with elevated this compound levels through newborn screening, confirming their diagnosis with genetic testing . The clinical manifestations can include developmental delays and intellectual disabilities .
Case Studies
- Mild Orotic Aciduria : A study involving 11 individuals with mild orotic aciduria revealed heterozygous mutations in the UMPS gene. Despite elevated urinary excretion of this compound, these individuals did not exhibit significant hematological abnormalities .
- Newborn Screening : Routine newborn screening has successfully identified cases of hereditary orotic aciduria, allowing for early intervention and management strategies to mitigate potential developmental issues .
Therapeutic Applications
This compound and its derivatives have shown promise in various therapeutic contexts:
- Antitumor Activity : Certain derivatives of this compound exhibit significant antitumor properties. Research into N-arylhydrazone derivatives has demonstrated their potential to stimulate human mesenchymal stem cells (hMSCs), suggesting applications in cancer therapy and regenerative medicine .
- Nutritional Supplementation : Given its role in nucleotide synthesis, this compound supplementation may benefit conditions associated with impaired nucleic acid metabolism, including certain liver diseases and metabolic disorders.
Analytical Methods for this compound Measurement
The quantification of this compound is essential for diagnosing metabolic disorders. Various methods have been developed:
- Fluorometric Assay : A recent study introduced a fluorometric assay to measure OPRT activity by quantifying the decrease in this compound concentration during enzymatic reactions . This method allows for efficient analysis without complex procedures.
- LC-MS/MS Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been validated for measuring urinary this compound levels, providing a reliable diagnostic tool for hereditary metabolic diseases .
Q & A
Q. What standardized methodologies are recommended for quantifying orotic acid in biological samples?
High-performance liquid chromatography (HPLC) with UV detection is widely used for precise quantification due to its sensitivity and specificity for this compound . Spectroscopic methods, such as infrared (IR) prediction models, are also validated for non-destructive analysis in complex matrices like milk, with calibration curves established using reference samples . Researchers should validate methods against matrix-specific interferences (e.g., lipids or proteins) to ensure accuracy.
Q. How does this compound function in pyrimidine biosynthesis, and what experimental models are used to study this pathway?
this compound is a key intermediate in the de novo pyrimidine biosynthesis pathway, synthesized via dihydroorotate dehydrogenase (DHODH) activity. In yeast models (e.g., Kluyveromyces lactis), gene deletion mutants (e.g., Klura3Δ) disrupt downstream steps, leading to this compound accumulation due to blocked conversion to uridine monophosphate (UMP) . Isotopic tracing with labeled precursors (e.g., C-carbamoyl phosphate) can track flux through this pathway in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound levels observed across metabolic disorders?
Discrepancies in this compound levels (e.g., elevated in ornithine transcarbamylase deficiency vs. normal in carbamoyl phosphate synthetase deficiency) arise from pathway-specific enzyme disruptions . To address contradictions:
- Compare in vitro enzyme activity assays (e.g., DHODH inhibition studies) with patient metabolite profiles.
- Use CRISPR/Cas9 cell models to mimic mutations and measure real-time this compound production via LC-MS .
- Integrate multi-omics data (transcriptomics, metabolomics) to identify compensatory pathways affecting metabolite levels .
Q. What experimental designs optimize this compound production in microbial systems for metabolic engineering?
In yeast (e.g., K. lactis), aeration conditions significantly impact this compound yields. Optimal production (2.2 g/L in 48 hours) is achieved in 250 mL flasks with a 1:12.5 culture-to-flask volume ratio and agitation at 180 rpm . Key considerations:
- Use double mutants (e.g., Klura1ΔKlura3Δ) to bypass regulatory feedback.
- Monitor phosphoribosyl pyrophosphate (PRPP) availability, as low PRPP limits downstream flux despite pathway disruption .
- Validate scalability in bioreactors with controlled oxygen transfer rates.
Q. How can genetic and environmental factors affecting this compound levels be systematically analyzed in animal models?
Genome-wide association studies (GWAS) in cattle populations have identified SNPs linked to infrared-predicted this compound levels in milk . Methodological steps:
- Train multi-breed IR prediction models to account for spectral variability.
- Use mixed linear models to partition variance (e.g., herd management vs. genetic effects) .
- Validate findings using CRISPR-edited livestock models to isolate candidate gene impacts (e.g., OTC or DHODH).
Q. What strategies mitigate confounding variables when studying this compound’s role in mitochondrial dysfunction?
- Use isolated mitochondrial preparations to assay DHODH activity directly, avoiding cytosolic interference .
- Pair with Seahorse extracellular flux analysis to correlate this compound levels with oxidative phosphorylation efficiency.
- Control for dietary pyrimidine intake in animal studies to isolate endogenous biosynthesis contributions .
Methodological Notes
- Data Interpretation : Use pathway analysis tools (e.g., KEGG, MetaCyc) to map this compound fluctuations onto broader metabolic networks .
- Ethical Compliance : Ensure animal/cell models adhere to institutional guidelines, especially when engineering genetic mutations .
- Reproducibility : Document culture conditions (e.g., aeration, media composition) exhaustively, as minor variations can drastically alter this compound yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
